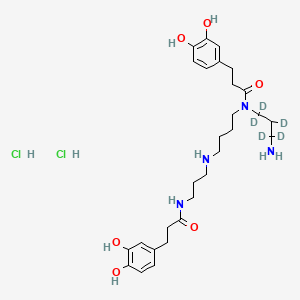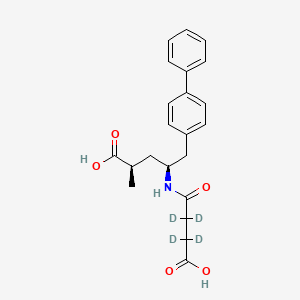
Desethyl Sacubitril-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sacubitrilat-d4, also known as Desethyl Sacubitril-d4 or LBQ-657-d4, is a deuterium-labeled derivative of Sacubitrilat. Sacubitrilat is an active metabolite of Sacubitril, which is a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance. Sacubitrilat-d4 is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitrilat-d4 involves the incorporation of deuterium atoms into the Sacubitrilat molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with Sacubitrilat as the starting material.
Deuterium Exchange: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction. This can be achieved by treating Sacubitrilat with deuterated reagents under specific conditions.
Purification: The resulting Sacubitrilat-d4 is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of Sacubitrilat-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow methodologies and statistical “Design of Experiments” (DoE) approaches are often employed to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Sacubitrilat-d4 undergoes various chemical reactions, including:
Hydrolysis: Sacubitrilat-d4 can be hydrolyzed to its corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Substitution: Sacubitrilat-d4 can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, oxidized derivatives, and substituted analogs of Sacubitrilat-d4 .
Applications De Recherche Scientifique
Sacubitrilat-d4 has several scientific research applications, including:
Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitrilat.
Metabolic Studies: The compound is employed in metabolic studies to investigate the metabolic pathways and identify metabolites.
Drug Development: Sacubitrilat-d4 is used in drug development to study the pharmacokinetic and metabolic profiles of new drug candidates.
Cancer Research: Recent studies have explored the potential of Sacubitrilat-d4 as an anticancer agent by modulating epigenetic and apoptotic regulators.
Mécanisme D'action
Sacubitrilat-d4 exerts its effects by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat-d4 increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This results in reduced blood pressure and improved fluid balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sacubitrilat: The non-deuterated form of Sacubitrilat-d4, which also inhibits neprilysin.
Sacubitril: The prodrug that is metabolized to Sacubitrilat in the body.
Valsartan: An angiotensin receptor blocker often used in combination with Sacubitril for the treatment of heart failure.
Uniqueness
Sacubitrilat-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in pharmacokinetic and metabolic studies. The deuterium labeling also provides insights into the metabolic pathways and pharmacokinetic profiles of Sacubitrilat .
Propriétés
Formule moléculaire |
C22H25NO5 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11D2,12D2 |
Clé InChI |
DOBNVUFHFMVMDB-VESNEZPCSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O)C([2H])([2H])C(=O)O |
SMILES canonique |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


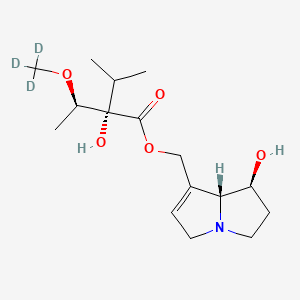
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
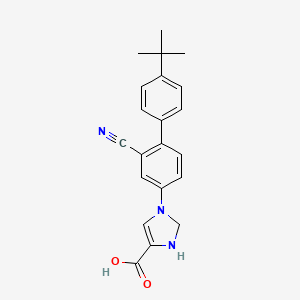

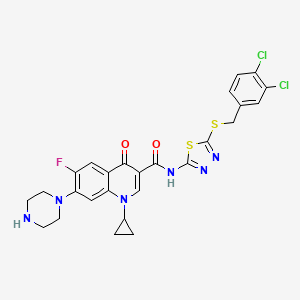

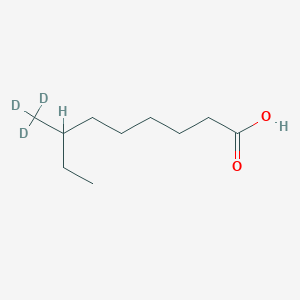
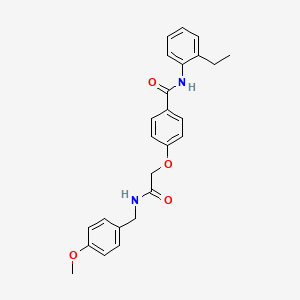
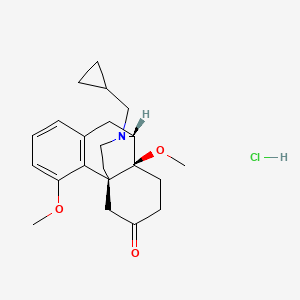

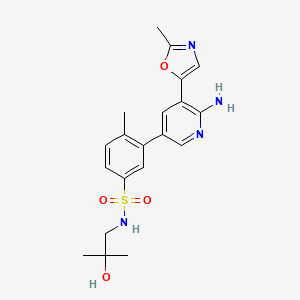
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
